molecular formula C6H5F2NS2 B2614595 2-(Difluoromethyl)thiophene-3-carbothioamide CAS No. 2243507-73-3

2-(Difluoromethyl)thiophene-3-carbothioamide

Cat. No.: B2614595
CAS No.: 2243507-73-3
M. Wt: 193.23
InChI Key: IOGRVPWJKZYPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)thiophene-3-carbothioamide is a chemical compound with the molecular formula C6H5F2NS2 and a molecular weight of 193.24 g/mol It is characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)thiophene-3-carbothioamide typically involves the introduction of the difluoromethyl group and the carbothioamide group onto a thiophene ring. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)thiophene-3-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbothioamide group can be reduced to form thiol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(Difluoromethyl)thiophene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)thiophene-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)thiophene-3-carbothioamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Methyl)thiophene-3-carbothioamide: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)thiophene-3-carbothioamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s stability and binding affinity to molecular targets compared to other similar compounds .

Properties

IUPAC Name

2-(difluoromethyl)thiophene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS2/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGRVPWJKZYPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=S)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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